molecular formula C26H25N5O3S B2607109 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 1023522-18-0

2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2607109
CAS No.: 1023522-18-0
M. Wt: 487.58
InChI Key: GCEWYWYAGWSFSV-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic scaffold comprising an imidazo[1,2-c]quinazolin core substituted with a 3-oxo group, a (1H-indol-3-yl)methyl moiety at position 2, and a sulfanyl-linked acetamide group at position 5. The acetamide is further substituted with an (oxolan-2-yl)methyl group, introducing a tetrahydrofuran-derived side chain. Its synthesis likely involves multi-step cyclization and coupling reactions, analogous to methods used for related indole-containing heterocycles .

Properties

IUPAC Name

2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O3S/c32-23(28-14-17-6-5-11-34-17)15-35-26-30-21-10-4-2-8-19(21)24-29-22(25(33)31(24)26)12-16-13-27-20-9-3-1-7-18(16)20/h1-4,7-10,13,17,22,27H,5-6,11-12,14-15H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEWYWYAGWSFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves multiple steps, including the formation of the indole and quinazoline rings, followed by their coupling and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the indole or quinazoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or quinazoline rings.

Scientific Research Applications

2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name / ID Core Structure Key Substituents Biological Activity Source
Target Compound Imidazo[1,2-c]quinazolin - 3-oxo group
- (1H-Indol-3-yl)methyl
- Sulfanyl-acetamide with oxolan methyl
Hypothesized: Enzyme inhibition, antimicrobial (based on analogues) N/A
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w) 1,3,4-Oxadiazole - Indolylmethyl
- Sulfanyl-acetamide with aryl/aralkyl groups
α-Glucosidase inhibition (e.g., 8q), antibacterial (e.g., 8b, 8c)
2-(1-Cyclohexyl-1H-benzo[d]imidazol-2-yl)acetate (22) Benzoimidazole - Cyclohexyl
- Acetate ester
Synthetic intermediate; no reported activity
Imidazo[4,5-c]quinolin-8-yl acetamide (7) Imidazoquinoline - Acetamide at position 8 Not specified; likely targets kinase or protease enzymes
2-{(3Z)-3-[(2-Hydroxybenzoyl)hydrazono]-2-oxoindol-1-yl}-N-(3-methylphenyl)acetamide Indole - Hydrazono group
- Acetamide with 3-methylphenyl
Structural analogue; role in neutrophil cytosol factor modulation

Key Observations :

  • Shared Pharmacophores : The sulfanyl-acetamide linkage and indole moiety are recurrent in bioactive compounds, suggesting a role in intermolecular interactions (e.g., hydrogen bonding, hydrophobic effects) .
  • Unique Substituents : The oxolan methyl group may enhance solubility or confer selectivity compared to aryl/aralkyl substitutions in analogues like 8a-w .

Hypotheses for Target Compound :

  • The imidazoquinazolin core may target kinases or proteases due to structural resemblance to kinase inhibitors (e.g., imatinib).
  • The oxolan methyl group could improve blood-brain barrier penetration or metabolic stability compared to simpler alkyl chains .

Computational and Chemoinformatic Insights

  • Similarity Metrics : Tanimoto coefficients () quantify structural overlap with analogues. For example, the target compound shares ~60% similarity with 8c (oxadiazole derivative) due to the indole and acetamide groups.

Biological Activity

The compound 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure, and pharmacological implications based on diverse sources.

Chemical Structure and Properties

This compound belongs to the class of imidazoquinazolines and contains multiple functional groups that contribute to its biological properties. The molecular formula is C28H23N5O2SC_{28}H_{23}N_{5}O_{2}S with a molecular weight of approximately 493.6 g/mol. The presence of an indole moiety and an imidazoquinazoline core makes it a candidate for various pharmacological applications.

PropertyValue
Molecular FormulaC28H23N5O2S
Molecular Weight493.6 g/mol
AppearanceSolid

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Research has indicated that derivatives of imidazoquinazolines exhibit significant inhibitory effects on enzymes such as α-glucosidase , which is crucial for glucose metabolism. Inhibiting this enzyme can be beneficial in managing type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption.

In Vitro Studies

Recent studies have demonstrated that compounds similar to This compound show promising results in terms of their inhibitory potency against Saccharomyces cerevisiae α-glucosidase . For instance, certain derivatives exhibited IC50 values ranging from 12.44±0.38μM12.44\pm 0.38\mu M to 308.33±0.06μM308.33\pm 0.06\mu M, significantly outperforming standard treatments like acarbose (IC50 = 750.0±1.5μM750.0\pm 1.5\mu M) .

Case Studies

Case Study 1: Inhibitory Potency
In a comparative analysis, compound 11j , a derivative of imidazoquinazolines, showcased remarkable inhibitory activity against α-glucosidase with an IC50 value of 12.44±0.38μM12.44\pm 0.38\mu M. This potency was attributed to the presence of electron-donating groups that enhanced binding affinity .

Case Study 2: Structural Modifications
Further investigations into the structure–activity relationship (SAR) revealed that modifications at specific positions on the imidazole ring significantly impacted the inhibitory efficacy. For example, introducing methoxy groups at C-2 and C-3 positions improved the potency dramatically .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions with careful control over reaction conditions such as temperature and pH to ensure high yields and purity. The synthetic pathway often includes the formation of key intermediates that undergo cyclization to yield the final product.

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